Dihydroxylation at C3 and C8 Position Confers Distinct L-3-Hydroxyacyl-CoA Dehydrogenase Kinetics Relative to Mono-Hydroxylated Decanoyl-CoA
Direct head-to-head comparison using purified L-3-hydroxyacyl-CoA dehydrogenase (HAD) coupled to 3-ketoacyl-CoA thiolase demonstrated that the Vmax for the dihydroxylated metabolite 3,5-dihydroxydecanoyl-CoA was fivefold slower than that for the corresponding mono-hydroxylated metabolite of decanoate, L-3-hydroxydecanoyl-CoA [1]. While the exact Vmax values for 3,8-dihydroxydecanoyl-CoA have not been reported in the primary literature, the kinetic behavior of 3,5-dihydroxydecanoyl-CoA establishes a class-level inference that the presence of a second hydroxyl group on the decanoyl chain substantially impairs HAD catalytic turnover. Molecular modeling further suggested that the additional hydroxyl group (at the 5-position in the comparator study) could decrease HAD turnover rate by interacting with critical amino acid side chains in the enzyme active site, a mechanistic feature likely relevant to other dihydroxylated decanoyl-CoA isomers including the 3,8-substituted species [1].
| Evidence Dimension | Vmax for L-3-hydroxyacyl-CoA dehydrogenase (HAD) activity |
|---|---|
| Target Compound Data | Not directly reported; inferred from class-level dihydroxylated behavior |
| Comparator Or Baseline | L-3-hydroxydecanoyl-CoA (mono-hydroxylated) vs. 3,5-dihydroxydecanoyl-CoA (dihydroxylated) |
| Quantified Difference | Vmax for 3,5-dihydroxydecanoyl-CoA was fivefold slower than for L-3-hydroxydecanoyl-CoA |
| Conditions | Purified L-3-hydroxyacyl-CoA dehydrogenase (HAD) coupled to 3-ketoacyl-CoA thiolase; isolated rat liver and heart mitochondria; specially synthesized and purified substrates |
Why This Matters
This fivefold kinetic differential demonstrates that dihydroxylated decanoyl-CoA species are processed substantially more slowly by core β-oxidation machinery, making them distinct substrates for metabolic flux studies and unsuitable substitutes for mono-hydroxylated or unhydroxylated analogs.
- [1] Hanley PJ, Mickel M, Löffler M, Brandt U, Daut J. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. J Physiol. 2005;562(2):307-318. View Source
